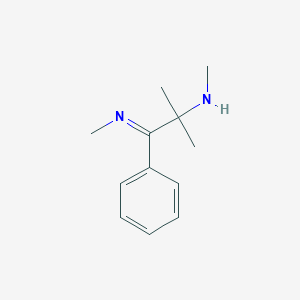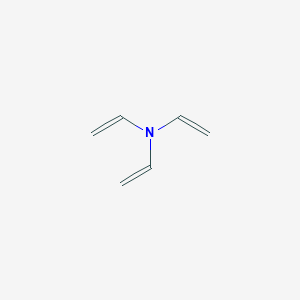
Cyclopenta-1,3-dien;Eisen(3+);Tetrafluoroborat
Übersicht
Beschreibung
Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate is a chemical compound with the molecular formula C10H10BF4Fe and a molecular weight of 272.84 g/mol. This compound is known for its unique structure, which includes a cyclopentadiene ring complexed with an iron ion and tetrafluoroborate anion. It is often used in various scientific research applications due to its interesting chemical properties.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cycloaddition reactions. Its unique structure allows it to facilitate specific chemical transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a component of pharmaceutical formulations.
Industry: In industrial settings, it is used in the production of advanced materials, including polymers and coatings, due to its catalytic properties.
Vorbereitungsmethoden
The synthesis of Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate typically involves the reaction of cyclopentadiene with iron salts in the presence of tetrafluoroboric acid. One common method involves the use of ferrous chloride and tetrafluoroboric acid in an aqueous medium, followed by the addition of cyclopentadiene. The reaction mixture is then stirred and heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized iron complexes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced iron species.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkyl groups, leading to the replacement of specific ligands in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) species.
Wirkmechanismus
The mechanism of action of Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate involves its ability to interact with various molecular targets and pathways. The iron center in the compound can undergo redox reactions, facilitating electron transfer processes. This property makes it an effective catalyst in many chemical reactions. Additionally, the cyclopentadiene ring can participate in π-π interactions with other aromatic systems, enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate can be compared with other similar compounds, such as:
Ferrocene: Another iron-containing compound with a similar cyclopentadienyl structure but without the tetrafluoroborate anion.
Ruthenocene: A compound with a similar structure but containing ruthenium instead of iron.
Manganocene: Similar to ferrocene but with manganese as the central metal.
The uniqueness of Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate lies in its specific combination of cyclopentadiene, iron, and tetrafluoroborate, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;iron(3+);tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.BF4.Fe/c2*1-2-4-5-3-1;2-1(3,4)5;/h2*1-5H;;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUMJOPJFCQTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF4Fe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746541 | |
| Record name | Ferrocenium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282-37-7 | |
| Record name | Ferrocenium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrocenium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)






